This compound can be classified under organic chemistry as an amide, specifically a primary amide, due to the presence of the amine group attached to the carbonyl carbon. It is synthesized from various starting materials, often involving cyclobutane derivatives and amino acids or their derivatives. The compound is cataloged in databases such as PubChem, where it is identified by the CID number 84073604 .
The synthesis of 3-amino-2-cyclobutylpropanamide can be achieved through several methods, including:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically utilized to confirm the structure. For instance, NMR would show distinct chemical shifts corresponding to the hydrogen atoms in the cyclobutane ring and the amino group, while IR would display characteristic absorption bands for the carbonyl and amino functionalities.
3-Amino-2-cyclobutylpropanamide can participate in various chemical reactions:
These reactions are facilitated by the compound's functional groups, enabling it to serve as a versatile building block in organic synthesis.
The mechanism of action for 3-amino-2-cyclobutylpropanamide primarily revolves around its interaction with biological targets, particularly in medicinal chemistry contexts. The amino group can form hydrogen bonds with biological molecules, enhancing its potential as a pharmacophore.
For instance, in studies involving similar compounds, it has been observed that such amides can inhibit specific enzymes or receptors by mimicking natural substrates or ligands . The precise mechanism would depend on the target enzyme or receptor involved.
Relevant data regarding these properties can often be found in safety data sheets or chemical databases .
3-Amino-2-cyclobutylpropanamide has potential applications in various fields:
The cyclobutyl ring has emerged as a strategically valuable scaffold in modern medicinal chemistry due to its distinct geometric and electronic properties. With approximately 110° bond angles and significant ring strain, this four-membered carbocyclic system imposes defined three-dimensional constraints on molecular architectures. These features enable precise spatial positioning of pharmacophoric elements in receptor binding pockets, particularly for central nervous system (CNS) targets where conformational restriction often enhances selectivity and metabolic stability [3] [8].
3-Amino-2-cyclobutylpropanamide exemplifies this design strategy, featuring a cyclobutyl moiety directly appended to a propanamide backbone with primary amine functionality. This arrangement creates a semi-rigid scaffold where the cyclobutyl ring acts as a conformational lock, potentially enhancing binding affinity at target receptors compared to more flexible linear alkyl chains or bulkier cyclic systems. The compound’s molecular framework—comprising hydrogen bond donor (amine) and acceptor (amide) groups—further supports targeted interactions with complementary residues in binding sites [3].
Structural Advantages in GPCR Targeting: G protein-coupled receptors (GPCRs), particularly orphan receptors like GPR88, represent prime targets for cyclobutyl-containing compounds. GPR88 is almost exclusively expressed in the striatum and regulates dopaminergic signaling pathways implicated in psychiatric and neurological disorders [8]. The high ring strain energy of cyclobutane (approximately 26.5 kcal/mol) contributes to stronger van der Waals interactions with lipophilic receptor subpockets compared to cyclopentyl or cyclohexyl analogs. This enhanced binding potential is critical for designing ligands targeting striatal-enriched receptors where subtype selectivity remains challenging [3].
Metabolic and Physicochemical Optimization: Cyclobutyl-containing compounds typically exhibit improved metabolic stability over aromatic analogs due to reduced susceptibility to oxidative metabolism. The scaffold also offers favorable lipophilicity profiles (cLogP typically 1-3 units lower than phenyl analogs), enhancing blood-brain barrier penetration—an essential requirement for CNS-targeted therapeutics like GPR88 modulators. Computational analyses indicate that 3-amino-2-cyclobutylpropanamide’s cLogP of ~1.2 positions it within the optimal range (1–3) for CNS permeability, contrasting with higher cLogP values observed in early-generation GPR88 agonists that limited their brain exposure [3] .
Table 1: Steric and Electronic Parameters of Cycloalkyl Rings in Drug Design
Ring Type | Bond Angle (°) | Ring Strain (kcal/mol) | Relative Lipophilicity (π) | GPCR Binding Utility |
---|---|---|---|---|
Cyclobutyl | ~88-90° | ~26.5 | +0.80 | High (precise orientation) |
Cyclopentyl | ~108° | ~6.5 | +0.90 | Moderate |
Cyclohexyl | ~109.5° | ~0.1 | +1.00 | Moderate-high |
Phenyl | 120° | N/A | +1.36 | High (planar constraint) |
3-Amino-2-cyclobutylpropanamide belongs to a growing class of aminocarboxamide derivatives investigated as GPR88 agonists. Its structural analogs demonstrate critical structure-activity relationship (SAR) principles governing receptor activation:
Core Scaffold Variations: Unlike the pyridine-cyclopropane core in 2-PCCA [(1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid ((2S,3S)-2-amino-3-methylpentyl)-(4′-propylbiphenyl-4-yl)amide], 3-amino-2-cyclobutylpropanamide employs a simpler aliphatic cyclobutyl-propanamide framework [2]. This simplification reduces molecular weight (~156 g/mol vs. ~485 g/mol for 2-PCCA) and eliminates stereochemical complexity, potentially enhancing synthetic accessibility. However, potency trade-offs exist: 2-PCCA exhibits EC₅₀ = 56–603 nM in cAMP inhibition assays, while quantitative data for 3-amino-2-cyclobutylpropanamide remains limited [2] .
Bioisosteric Replacements: Recent work explored oxadiazole bioisosteres of aminocarboxamides to improve potency and reduce lipophilicity. Compound 84 (a 5-amino-1,3,4-oxadiazole derivative) demonstrated EC₅₀ = 59 nM in cAMP assays—approximately 7-fold more potent than the early lead 2-AMPP (EC₅₀ = 414 nM) [3]. The cyclobutylpropanamide scaffold shares the H-bonding capacity of these bioisosteres but lacks their aromatic character, potentially altering interaction modes with GPR88.
Region-Specific Modifications:
Table 2: Potency Comparison of GPR88 Agonists with Cyclic Elements
Compound | Core Structure | EC₅₀ (nM) in cAMP Assay | cLogP | Molecular Weight (g/mol) |
---|---|---|---|---|
(1R,2R)-2-PCCA [2] | Pyridine-cyclopropane-carboxamide | 56–603 | 6.19 | 485.6 |
2-AMPP [3] | Phenylpropionamide | 414 | 4.53 | 382.5 |
Compound 84 [3] | Oxadiazole-biphenyl | 59 | 3.21 | 421.5 |
2-Amino-3-(cyclopent-1-en-1-yl)propanamide | Cyclopentenylpropanamide | Limited data (lower activity) | ~0.2 (calc.) | 154.2 |
3-Amino-2-cyclobutylpropanamide | Cyclobutylpropanamide | Under characterization | ~1.2 (calc.) | 156.2 |
Table 3: Structural Features of Key GPR88-Targeting Scaffolds
Region | 2-PCCA [2] | 2-AMPP Analogs [3] | 3-Amino-2-cyclobutylpropanamide | Functional Impact |
---|---|---|---|---|
Lipophilic Anchor | 4′-Propylbiphenyl | 4-(2-Methylpentyloxy)phenyl | Cyclobutyl ring | Determines hydrophobic pocket engagement |
Spacer/Linker | Cyclopropane-carboxamide | Phenylpropanamide | Propanamide backbone | Controls distance between key pharmacophores |
H-bonding Site | Secondary amide | Primary amide | Primary amide + amine | Mediates polar interactions with receptor |
Ionizable Group | Terminal amine (α-branched) | Terminal amine (β-branched) | Primary amine | Potential ionic interaction with aspartate/glutamate |
These comparative analyses position 3-amino-2-cyclobutylpropanamide as a structurally simplified GPR88 agonist prototype with favorable physicochemical properties for CNS targeting. Its development addresses critical challenges in earlier chemotypes—particularly high lipophilicity and synthetic complexity—while leveraging the cyclobutyl scaffold’s unique spatial advantages for striatal receptor engagement [2] [3] [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7